molecular formula C18H25IN2O2 B4020384 1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide

1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B4020384
M. Wt: 428.3 g/mol
InChI Key: ZTNPCBZRISADOU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole ring through cycloaddition reactions. For instance, a synthesis method for 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines involved the cycloaddition of o-phenylenediamine with cyanogen bromide, followed by N-methylation with methyl iodide (Noolvi et al., 2014). Such synthetic routes highlight the complex nature of forming benzimidazole structures.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often studied using techniques like X-ray diffraction analysis and DFT calculations. For example, the structural characterization of a related compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, was achieved through these methods, revealing insights into the molecular geometry and intermolecular interactions within the crystal (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives often participate in diverse chemical reactions, including electrophilic cyclization and intermolecular acetalation processes. An example of this is the synthesis of diiodinated diepoxydibenzo[c,k][1,9]dioxacyclohexadecines from 2-(4-hydroxybut-1-yn-1-yl)benzaldehydes through an electrophile-triggered tandem cyclization/intermolecular acetalation sequence (Wang et al., 2017). These reactions underscore the reactivity and utility of benzimidazole compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties of benzimidazole derivatives like 1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide can be complex. Studies on related compounds have used molecular dynamics simulations and experimental data, such as extended X-ray absorption fine structure (EXAFS), to investigate their structural properties and aggregation behavior in solutions (D’Angelo et al., 2015).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties, including their interaction with different reagents and participation in various chemical reactions. For instance, the reactivity of 1-methylbenzimidazole 3-oxide was investigated, which revealed its ability to react with various reagents to form different products, highlighting the diverse chemical nature of benzimidazole compounds (Takahashi & Kanō, 1964).

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N2O2.HI/c1-19-14-20(18-10-6-5-9-17(18)19)11-16(21)13-22-12-15-7-3-2-4-8-15;/h2-3,5-6,9-10,14-16,21H,4,7-8,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNPCBZRISADOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C2=CC=CC=C21)CC(COCC3CCC=CC3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-en-1-ylmethoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 2
1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 3
1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 4
1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 5
1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 6
1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide

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